2-(3-Methylmorpholino)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(3-methylmorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-10-9-15-7-6-13(10)12-5-3-2-4-11(12)8-14/h2-5,8,10H,6-7,9H2,1H3 |
InChI Key |
LSGZPPVPMXHXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=CC=CC=C2C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Methylmorpholino Benzaldehyde and Analogues
Strategies for Constructing the 2-Substituted Benzaldehyde (B42025) Core
The formation of a benzaldehyde scaffold substituted at the ortho position is a foundational step in the synthesis of the target molecule. This requires precise control over the regioselectivity of the functionalization.
Ortho-Functionalization Approaches to Benzaldehyde Scaffolds
The direct functionalization of the C-H bond at the ortho position of a benzaldehyde is a highly sought-after transformation in organic synthesis. Modern methods often employ transient directing groups to achieve high selectivity. nih.govacs.org This strategy involves the in situ formation of an imine between the benzaldehyde and an amine, which then directs a metal catalyst, typically palladium or iridium, to the ortho C-H bond. nih.govacs.orgresearchgate.net This approach allows for a variety of functional groups to be introduced, including halogens and amides. acs.org For instance, Pd(II)-catalyzed C-H arylation, chlorination, and bromination, as well as Ir(III)-catalyzed amidation, have been successfully demonstrated on benzaldehyde substrates without the need for a pre-installed directing group. acs.org The transient directing group can override other coordinating functional groups, expanding the scope of metal-catalyzed C-H functionalization. nih.govresearchgate.net
Another approach involves the lithiation of a protected benzaldehyde derivative. For example, 2-chloro-3-trifluoromethylbenzaldehyde can be prepared by reacting 2-chloro-1-trifluoromethylbenzene with an alkyl or phenyl lithium reagent at low temperatures, followed by quenching with dimethylformamide (DMF). google.comgoogleapis.com This method provides a route to ortho-substituted benzaldehydes that can then be further modified.
Methodologies for Introducing Morpholine (B109124) Analogues onto Aromatic Aldehydes
The introduction of a morpholine moiety, or its analogs, onto an aromatic aldehyde can be achieved through several methods. One common strategy is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitably activated aryl halide, such as a fluoro- or chloro-substituted benzaldehyde, with morpholine or a substituted morpholine. The reaction is typically carried out in the presence of a base and often requires elevated temperatures.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for forming the C-N bond between the benzaldehyde and the morpholine ring. This reaction is highly tolerant of various functional groups on both coupling partners.
Synthesis of the 3-Methylmorpholine (B1346471) Subunit
The 3-methylmorpholine fragment is a chiral heterocycle, and its synthesis often requires stereoselective methods to obtain the desired enantiomer.
Stereoselective Synthesis of Chiral Morpholine Derivatives
The stereoselective synthesis of chiral morpholine derivatives is a critical aspect of preparing enantiomerically pure 2-(3-methylmorpholino)benzaldehyde. youtube.com Asymmetric synthesis strategies often begin with chiral starting materials. For instance, (R) or (S)-α-amino acids can be converted to the corresponding amino alcohols, which then serve as precursors for the morpholine ring. nih.gov
Recent advancements have focused on diastereoselective and diastereoconvergent syntheses. One such method starts with a tosyl-oxazetidine and α-formyl carboxylates, using base catalysis to form morpholine hemiaminals. acs.org These intermediates can then be further elaborated to construct highly decorated and conformationally rigid morpholines. acs.org The stereochemical outcome of these reactions can be influenced by factors such as the avoidance of pseudo A1,3 strain and the anomeric effect. acs.org
N-Alkylation and Ring Closure Strategies for Morpholine Formation
The construction of the morpholine ring itself can be accomplished through various N-alkylation and ring closure strategies. rsc.orgacsgcipr.org A classical approach involves the dehydration of diethanolamine (B148213) or its derivatives with a strong acid. wikipedia.org A more controlled method involves the intramolecular cyclization of a suitably functionalized amino alcohol.
For instance, a common strategy is the reaction of an amino alcohol with a dielectrophile, such as a dihalide or an epoxide, to form the heterocyclic ring. N-alkylation of an amine with a functionalized alcohol can also be achieved through a hydrogen auto-transfer reaction using a palladium(II) complex. rsc.org This method offers a greener alternative as water is the only byproduct. rsc.org The von Braun reaction, which uses cyanogen (B1215507) bromide to dealkylate tertiary amines, can also be employed to generate secondary amines that can then be cyclized to form morpholines. thieme-connect.de
Coupling Reactions for Integrating Benzaldehyde and Morpholine Moieties
The final step in the synthesis of this compound is the coupling of the two pre-formed building blocks. The choice of coupling reaction depends on the functional groups present on the benzaldehyde and morpholine fragments.
As mentioned previously, the Buchwald-Hartwig amination is a powerful tool for this transformation. This palladium-catalyzed reaction allows for the formation of the C-N bond between an aryl halide (the benzaldehyde component) and the secondary amine of the 3-methylmorpholine. The reaction conditions can be tuned to accommodate a wide range of substrates.
Another viable method is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with an amine. While this method often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a useful alternative.
The table below summarizes some of the key reactions and reagents involved in the synthesis of this compound and its analogs.
| Reaction Type | Reagents/Catalysts | Purpose | Reference |
| Ortho-C-H Functionalization | Pd(II) or Ir(III) catalysts, transient directing groups (amines) | Introduction of functional groups at the ortho position of benzaldehyde | nih.govacs.orgresearchgate.net |
| Nucleophilic Aromatic Substitution | Base, suitable solvent | Introduction of morpholine onto an activated aryl aldehyde | N/A |
| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | Coupling of aryl halides with amines | N/A |
| Stereoselective Morpholine Synthesis | Chiral starting materials (e.g., amino acids), base catalysis | Formation of enantiomerically pure 3-methylmorpholine | nih.govacs.org |
| N-Alkylation/Ring Closure | Dehydrating agents, dielectrophiles, Pd(II) complexes | Formation of the morpholine ring | rsc.orgwikipedia.orgthieme-connect.de |
| Ullmann Condensation | Copper catalyst, base | Coupling of aryl halides with amines | N/A |
Carbon-Nitrogen Bond Formation Strategies
The creation of the C-N bond between the benzene (B151609) ring and the morpholine nitrogen is a critical step in the synthesis of the target molecule. Several methods are available for this purpose, broadly categorized into reactions involving nucleophilic nitrogen with an electrophilic carbon or vice-versa. nptel.ac.in
One prominent strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromobenzaldehyde) and an amine (3-methylmorpholine). tcichemicals.com This reaction is widely used for its functional group tolerance and effectiveness in forming C-N bonds with aromatic compounds. tcichemicals.com
Another approach is the "borrowing hydrogen" or "hydrogen auto-transfer" reaction, which has emerged as a powerful and sustainable method. nih.gov In this process, a catalyst, often a manganese complex, temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde can then react with an amine to form an imine, which is subsequently reduced by the borrowed hydrogen to yield the final N-alkylated product. nih.govbeilstein-journals.org While typically used for alkylation, this principle can be adapted for forming related structures.
Reductive amination, the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is also a fundamental method for C-N bond formation. numberanalytics.com For the synthesis of the target compound, this could involve the reaction of a suitable precursor with 3-methylmorpholine.
A three-component copper-catalyzed synthesis has proven effective for producing highly substituted morpholines. nih.gov This method utilizes amino alcohols, aldehydes, and diazomalonates, demonstrating a direct approach to building the morpholine scaffold itself, which can then be attached to the benzaldehyde moiety. nih.gov
Directed Ortho-Metalation and Cross-Coupling Approaches
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) which coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the nearest ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles.
In the context of this compound synthesis, a tertiary amine group, such as a morpholine ring already attached to the phenyl group, can act as a DMG. wikipedia.orgbaranlab.org The process would involve the ortho-lithiation of N-phenylmorpholine, followed by reaction with a formylating agent (e.g., N,N-dimethylformamide, DMF) to introduce the aldehyde group at the ortho-position. The relative directing ability of various groups is a key consideration in this methodology.
Table 1: Relative Strength of Common Directed Metalation Groups (DMGs)
| Relative Strength | DMG Functional Groups |
|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OMOM, -O(CONR₂) |
| Moderate | -NR₂, -OR, -CH₂NR₂ |
| Weak | -F, -Cl, -CF₃ |
This table is a generalized summary based on established principles in organic chemistry. organic-chemistry.orgbaranlab.org
Cross-coupling reactions are also central to synthesizing substituted benzaldehydes. nih.govnih.gov A one-pot, two-step procedure involving the reduction of a nitrile to form a stable aluminum hemiaminal intermediate has been developed. This intermediate protects the latent aldehyde, allowing for a subsequent cross-coupling reaction with organometallic reagents to introduce various substituents onto the benzaldehyde core. nih.gov
Catalytic Systems in the Synthesis of this compound Scaffolds
Catalysis is fundamental to the efficient and selective synthesis of complex molecules like this compound. Both homogeneous and heterogeneous systems, as well as metal-free alternatives, play significant roles.
Homogeneous Catalysis for Carbon-Carbon and Carbon-Nitrogen Bond Formation
Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. libretexts.org In the synthesis of morpholine-containing scaffolds, transition metal compounds are common homogeneous catalysts. libretexts.org
For instance, copper(I) catalysts have been found to be highly effective in the three-component synthesis of substituted morpholines from amino alcohols, aldehydes, and diazo esters. nih.gov The proposed mechanism involves the formation of a copper carbenoid, which reacts with an in-situ formed imino alcohol, followed by cyclization to furnish the morpholine ring. nih.gov
Table 2: Effect of Copper(I) Catalyst on a Model Morpholine Synthesis
| Catalyst | Yield (%) |
|---|---|
| Cu(MeCN)₄PF₆ | 75 |
| CuI | 71 |
| CuBr | 69 |
| CuCl | 66 |
| CuTc | 73 |
Data derived from a model reaction for synthesizing highly substituted morpholines. nih.gov
Ruthenium-based pincer complexes are also prominent in homogeneous catalysis, particularly for the hydrogenation of amides and nitriles, which are key transformations in amine synthesis. mdpi.com Similarly, manganese-based catalysts have gained attention as efficient and earth-abundant alternatives for C-N bond formation through borrowing hydrogen reactions. beilstein-journals.org
Heterogeneous Catalysis in Synthesis Optimization
Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of easy separation, recovery, and reusability, which is crucial for industrial and green applications. libretexts.org
In the synthesis of N-heterocycles, various supported catalysts are employed. For example, a molybdenum complex supported on magnetic cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles has been used to catalyze the four-component synthesis of pyrroles. mdpi.com Similarly, copper(I) iodide supported on carbon spheres has been used for synthesizing indolizine (B1195054) derivatives. mdpi.com These examples highlight a general strategy for synthesis optimization: immobilizing an effective homogeneous catalyst onto a solid support to combine the benefits of high reactivity with practical recyclability. Such approaches could be applied to the synthesis of this compound to improve process efficiency and sustainability.
Metal-Free Catalysis in Related N-Heterocycle Synthesis
The development of metal-free catalytic systems is a major goal in modern organic synthesis to avoid issues of cost, toxicity, and contamination associated with residual metals. frontiersin.orgnih.gov This is particularly important in the synthesis of compounds intended for biological applications.
Several metal-free strategies for N-heterocycle synthesis have emerged. nih.govrsc.org One innovative approach is intramolecular electrochemical C-H amination, which uses electricity as a clean redox agent to construct N-heterocycles without the need for metal catalysts or chemical oxidants. frontiersin.orgnih.gov Another strategy involves the use of superbases, such as t-BuOK in DMSO, to catalyze the functionalization of tertiary enaminones for the synthesis of substituted pyrroles. nih.gov Trifluoromethanesulfonic acid (TfOH) has also been reported as an effective metal-free catalyst for the N-alkylation of sulfonamides using cyclic ethers. nih.gov While not directly applied to the target molecule, these metal-free methods for C-N bond formation and heterocycle synthesis represent the cutting edge of the field and offer potential future pathways. nih.govrsc.org
Green Chemistry Approaches in Synthetic Pathways
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds.
Key green approaches include the use of environmentally benign solvents. nih.gov Deep eutectic solvents (DES), for example, are a new generation of green solvents that are showing great potential as replacements for toxic and volatile organic solvents in the synthesis of heterocyclic compounds like quinazolinones. nih.gov The use of alternative energy sources, such as microwave irradiation and ultrasound, can also lead to shorter reaction times, higher yields, and cleaner processes. nih.govnih.gov
Furthermore, the development of catalytic processes, especially those using earth-abundant metals like manganese or iron, or metal-free systems, aligns with green chemistry goals by reducing reliance on precious and toxic heavy metals. beilstein-journals.orgmdpi.com The concept of atom economy, which is maximized in multicomponent reactions where multiple starting materials are combined in a single step to form the product, is another cornerstone of green synthetic design. mdpi.com
Reaction Mechanisms and Reactivity Profiles of 2 3 Methylmorpholino Benzaldehyde
Mechanistic Studies of Aldehyde Reactions in the Presence of Amine Substituents
The aldehyde group in 2-(3-methylmorpholino)benzaldehyde is the primary site for a range of chemical reactions. The presence of the ortho-amino substituent, in this case, the 3-methylmorpholino group, significantly influences the reactivity of the aldehyde.
Nucleophilic Addition Pathways
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. libretexts.orgpressbooks.pub The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.org
The rate of nucleophilic addition is sensitive to both electronic and steric factors. libretexts.orglibretexts.org In the case of this compound, the electron-donating nature of the amino group can decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring, which makes the carbonyl group less electrophilic. pressbooks.pub
The reaction of 2-aminobenzaldehydes with primary amines is a well-documented nucleophilic addition-elimination reaction that results in the formation of Schiff bases (imines). This process begins with the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of the C=N double bond of the imine. It is important to carefully control the pH during these reactions to ensure that the amine remains sufficiently nucleophilic and to facilitate the dehydration step. wikipedia.org
| Compound | Relative Reactivity | Influencing Factors |
| Formaldehyde (B43269) | Highest | Minimal steric hindrance, high electrophilicity of carbonyl carbon. libretexts.org |
| Aliphatic Aldehydes | High | Less steric hindrance than ketones, more electrophilic carbonyl carbon. pressbooks.pub |
| Benzaldehyde | Moderate | Resonance donation from the phenyl ring reduces carbonyl electrophilicity. pressbooks.pub |
| Ketones | Lower | Two alkyl groups provide more steric hindrance and are electron-donating, reducing carbonyl electrophilicity. pressbooks.publibretexts.org |
Condensation Reactions (e.g., Knoevenagel-type condensations)
The Knoevenagel condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base, typically an amine, to form a new carbon-carbon double bond. nih.govbhu.ac.in The reaction is a cornerstone for the synthesis of α,β-unsaturated compounds. nih.gov
In the context of this compound, the reaction would proceed with an active methylene compound like malononitrile (B47326) or a malonic ester. The amine catalyst deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the benzaldehyde derivative. nih.gov Subsequent dehydration of the resulting aldol-type adduct yields the final condensed product. The reaction conditions, including the choice of catalyst and solvent, can influence the product selectivity and yield. nih.gov For instance, the reaction of a substituted benzaldehyde with malonates can yield different products depending on the reaction time and reagents used. nih.gov
| Catalyst System | Substrates | Conditions | Outcome |
| Piperidine (B6355638)/Acetic Acid | 2-(1-phenylvinyl)benzaldehyde, malonates | Benzene (B151609), 80 °C, 1.5 h | Major product is the benzylidene malonate. nih.gov |
| TiCl₄-Pyridine | 2-(1-phenylvinyl)benzaldehyde, malonates | Room Temperature | Major product is a cyclized indene (B144670) derivative. nih.gov |
| Amine-functionalized frameworks | Benzaldehyde, malononitrile | Ethanol (B145695), Room Temperature | Efficient formation of benzylidenemalononitrile. nih.gov |
Disproportionation Reactions (e.g., Cannizzaro-type reactions)
The Cannizzaro reaction is a characteristic transformation of aldehydes that lack α-hydrogens, which undergo a base-induced disproportionation to yield a primary alcohol and a carboxylic acid. libretexts.orgdoubtnut.com Benzaldehyde is a classic substrate for this reaction. doubtnut.comyoutube.com Since this compound does not have any α-hydrogens, it is expected to undergo the Cannizzaro reaction under strongly basic conditions.
The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule to form a tetrahedral intermediate. libretexts.org This intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, thereby reducing it to the corresponding alkoxide. The original tetrahedral intermediate is oxidized to a carboxylic acid. A final proton exchange between the alkoxide and the carboxylic acid gives the alcohol and carboxylate salt. libretexts.org In what is known as a "crossed" Cannizzaro reaction, formaldehyde is often used as a sacrificial reductant to maximize the conversion of a more valuable aldehyde to its corresponding alcohol. libretexts.org
It has been noted that some aldehydes with a single α-hydrogen can also undergo Cannizzaro-like reactions, particularly when aldol condensation is disfavored due to steric hindrance. stackexchange.com
Reactivity of the Morpholine (B109124) Nitrogen in the this compound System
Basicity and Nucleophilicity Considerations
The basicity and nucleophilicity of the morpholine nitrogen are crucial for its role in chemical reactions. Basicity refers to the ability of a species to accept a proton, while nucleophilicity describes the ability to donate an electron pair to an electrophilic center. masterorganicchemistry.com While related, these two properties are not always directly proportional.
The presence of the electron-withdrawing oxygen atom in the morpholine ring reduces the electron density on the nitrogen atom, making morpholine less basic and less nucleophilic than piperidine. stackexchange.com The pKb of morpholine is 5.64, while that of piperidine is 2.78, indicating that piperidine is a stronger base. stackexchange.com The 3-methyl group on the morpholine ring in this compound is an electron-donating group, which would be expected to slightly increase the basicity of the nitrogen atom compared to unsubstituted morpholine.
| Compound | pKb | Comments |
| Piperidine | 2.78 | More basic due to the absence of electron-withdrawing groups in the ring. stackexchange.com |
| Cyclohexylamine | 3.36 | A primary amine, generally less basic than secondary amines like piperidine. stackexchange.com |
| Morpholine | 5.64 | Less basic due to the electron-withdrawing effect of the oxygen atom. stackexchange.com |
Note: Lower pKb values indicate stronger basicity.
Intramolecular Cyclization Potentials
The ortho positioning of the aldehyde and the 3-methylmorpholino groups in this compound creates the potential for intramolecular cyclization reactions. Such reactions are common in 2-aminobenzaldehyde (B1207257) and its derivatives, often leading to the formation of heterocyclic ring systems. wikipedia.org
Influence of Substituent Effects on Reaction Kinetics and Thermodynamics
The reactivity of the aldehyde functional group in this compound is modulated by the electronic and steric contributions of the 3-methylmorpholino substituent at the ortho position. These effects can significantly influence the rates (kinetics) and equilibrium positions (thermodynamics) of its chemical reactions.
Steric Hindrance from the Methylmorpholine Moiety
The 3-methylmorpholine (B1346471) group is a bulky substituent. Its presence ortho to the aldehyde group creates significant steric hindrance around the carbonyl carbon. This steric congestion is expected to have a pronounced impact on the kinetics of reactions involving nucleophilic attack on the aldehyde.
The approach of a nucleophile to the electrophilic carbonyl carbon is impeded by the spatial bulk of the adjacent 3-methylmorpholine ring. This is anticipated to increase the activation energy of the reaction, thereby slowing down the reaction rate compared to a less hindered aldehyde like benzaldehyde. The chair-like conformation of the morpholine ring, coupled with the methyl group at the 3-position, further contributes to this steric shield.
Table 1: Predicted Relative Reaction Rates of Aldehydes in Nucleophilic Addition Reactions
| Compound | Relative Rate of Nucleophilic Addition (Predicted) | Primary Reason for Predicted Rate |
| Benzaldehyde | 1 (Reference) | Minimal steric hindrance at ortho positions. |
| 2-Methylbenzaldehyde | < 1 | Moderate steric hindrance from the methyl group. |
| This compound | << 1 | Significant steric hindrance from the bulky 3-methylmorpholino group. |
This table presents a qualitative prediction of relative reaction rates based on the principles of steric hindrance. Actual quantitative data for this compound is not available.
Electronic Effects of the Morpholine Group on the Aldehyde Reactivity
The morpholine group possesses a nitrogen atom with a lone pair of electrons adjacent to the aromatic ring. This nitrogen atom can exert a significant electronic influence on the reactivity of the aldehyde group.
The primary electronic effect of the morpholine nitrogen is its ability to donate electron density to the benzene ring through a +R (resonance) or +M (mesomeric) effect. This electron donation is most pronounced at the ortho and para positions. With the morpholine group at the ortho position, this effect directly influences the aldehyde.
The donation of electron density to the aromatic ring makes the carbonyl carbon of the aldehyde group less electrophilic. This is because the partial positive charge on the carbonyl carbon is partially neutralized by the incoming electron density from the ring. A less electrophilic carbonyl carbon is less susceptible to attack by nucleophiles.
Conversely, the nitrogen atom in the morpholine ring is also electronegative, leading to a -I (inductive) effect, which withdraws electron density from the ring. However, for substituents like amino groups, the resonance effect typically outweighs the inductive effect.
Therefore, the net electronic effect of the morpholine group is expected to be electron-donating, deactivating the aldehyde towards nucleophilic attack. This deactivation, coupled with the steric hindrance discussed previously, would render this compound significantly less reactive than benzaldehyde in typical aldehyde reactions.
Investigating Reaction Intermediates and Transition States
The investigation of reaction intermediates and transition states provides crucial insights into the mechanistic pathways of a reaction. For reactions involving this compound, the structure and stability of these transient species would be heavily influenced by the 3-methylmorpholino substituent.
In a typical nucleophilic addition to the aldehyde, a tetrahedral intermediate is formed. The steric bulk of the ortho 3-methylmorpholino group would likely lead to a more crowded and potentially less stable tetrahedral intermediate compared to that of benzaldehyde. This instability would be reflected in a higher energy transition state leading to its formation.
Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model the reaction pathways and calculate the energies of the intermediates and transition states. Such studies would provide valuable theoretical predictions about the reaction mechanism and the influence of the substituent. However, no such computational studies have been reported for this compound.
Table 2: Predicted Properties of Intermediates and Transition States in Nucleophilic Addition to Aldehydes
| Aldehyde | Intermediate Stability (Predicted) | Transition State Energy (Predicted) |
| Benzaldehyde | Relatively Stable | Lower |
| This compound | Less Stable due to Steric Crowding | Higher |
This table is a qualitative prediction based on established chemical principles. No experimental or computational data for this compound is currently available.
Derivatization and Structural Modification of 2 3 Methylmorpholino Benzaldehyde
Synthesis of Schiff Base Derivatives and Imines
The condensation reaction between the aldehyde group of 2-(3-methylmorpholino)benzaldehyde and primary amines is a fundamental method for the synthesis of Schiff bases, also known as imines or azomethines. This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) and is typically catalyzed by a few drops of acid, such as glacial acetic acid, in a suitable solvent like ethanol (B145695). jetir.org The reaction mixture is often refluxed to drive the condensation to completion. The general synthesis of Schiff bases from aldehydes and primary amines can be represented as follows:
R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O
In the context of this compound, the reaction with various primary amines would yield a series of novel Schiff base derivatives with the general structure shown below. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). pjmhsonline.com
General Structure of Schiff Bases from this compound:
R¹: Represents the 2-(3-methylmorpholino)phenyl group.
R²: Represents the substituent from the primary amine.
The formation of the imine linkage can be unequivocally confirmed through various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. jetir.orgpjmhsonline.com
Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon imine formation is the appearance of a characteristic stretching vibration for the C=N bond, typically in the range of 1600-1650 cm⁻¹. mdpi.com Concurrently, the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine will disappear.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The formation of the imine is indicated by the appearance of a new singlet or multiplet in the downfield region of the spectrum (typically δ 8.0-9.0 ppm), corresponding to the proton of the azomethine group (-CH=N-). jetir.org The signals corresponding to the aldehyde proton (around δ 9.5-10.5 ppm) and the amine protons will no longer be present.
¹³C NMR: The carbon atom of the C=N bond will give rise to a characteristic signal in the range of δ 160-170 ppm.
Table 1: Expected Spectroscopic Data for a Representative Schiff Base of this compound (Disclaimer: The following data is hypothetical and based on typical values for similar structures due to the lack of specific experimental data for derivatives of this compound.)
| Spectroscopic Technique | Expected Chemical Shift/Frequency | Assignment |
| IR (cm⁻¹) | ~1630 | C=N stretch |
| ¹H NMR (ppm) | ~8.5 | -CH=N- |
| ¹³C NMR (ppm) | ~165 | C=N |
Imines derived from this compound can serve as versatile intermediates for the synthesis of more complex molecules. The carbon-nitrogen double bond is susceptible to various transformations, including reduction and cycloaddition reactions.
Reduction: The imine can be readily reduced to the corresponding secondary amine. This is often achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727). researchgate.net This transformation is valuable for introducing a secondary amine functionality.
Cycloaddition Reactions: Azomethine imines, which can be generated from the corresponding hydrazones, are known to participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolidines. nih.gov This provides a powerful tool for the construction of complex nitrogen-containing heterocycles.
Formation of Acetals and Hemiacetals
The aldehyde functionality of this compound can be protected by converting it into an acetal (B89532). This reaction involves treating the aldehyde with an excess of an alcohol in the presence of an acid catalyst, such as hydrochloric acid or a solid acid catalyst. google.comorganic-chemistry.org The reaction proceeds through a hemiacetal intermediate, which is generally unstable and reacts further with another molecule of alcohol to form the stable acetal.
The general mechanism for acetal formation involves the following steps:
Protonation of the carbonyl oxygen by the acid catalyst.
Nucleophilic attack of an alcohol molecule on the activated carbonyl carbon to form a hemiacetal.
Protonation of the hydroxyl group of the hemiacetal.
Elimination of a water molecule to form a resonance-stabilized carbocation.
Attack of a second alcohol molecule on the carbocation.
Deprotonation to yield the final acetal.
The formation of acetals is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a dehydrating agent. organic-chemistry.org
Table 2: Expected Products from Acetalization of this compound (Disclaimer: Specific experimental data for acetal formation from this compound is not available in the reviewed literature. The table provides illustrative examples.)
| Alcohol | Acetal Product Name |
| Methanol | 2-(Dimethoxymethyl)-3-methylmorpholinobenzene |
| Ethanol | 2-(Diethoxymethyl)-3-methylmorpholinobenzene |
| Ethylene Glycol | 2-(1,3-Dioxolan-2-yl)-3-methylmorpholinobenzene (a cyclic acetal) |
The formation of the acetal can be confirmed by the disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the alkoxy groups and the acetal proton (CH(OR)₂), typically in the range of δ 3.0-4.0 ppm and δ 5.0-6.0 ppm, respectively. nih.gov
Oxidation and Reduction Transformations of the Aldehyde Functionality
The aldehyde group in this compound can undergo both oxidation and reduction to yield the corresponding carboxylic acid and benzyl (B1604629) alcohol derivatives, respectively.
Oxidation: The aldehyde can be oxidized to 2-(3-methylmorpholino)benzoic acid. Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄) under phase transfer catalysis conditions or biological systems like certain strains of Desulfovibrio. nih.govresearchgate.net The reaction with permanganate is typically carried out in a non-polar solvent with a phase transfer catalyst to facilitate the reaction between the inorganic oxidant and the organic substrate. researchgate.net The successful oxidation is confirmed by the disappearance of the aldehyde proton in the ¹H NMR spectrum and the appearance of a broad singlet for the carboxylic acid proton, as well as a characteristic C=O stretching vibration for the carboxylic acid in the IR spectrum (around 1700-1725 cm⁻¹).
Reduction: The aldehyde group can be selectively reduced to a primary alcohol, yielding 2-(3-methylmorpholino)benzyl alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net The reduction with NaBH₄ is typically performed in an alcoholic solvent like methanol or ethanol at room temperature. The completion of the reaction is indicated by the disappearance of the aldehyde proton signal and the appearance of a new signal for the benzylic protons (-CH₂OH) in the ¹H NMR spectrum, typically around δ 4.5-5.0 ppm.
Modifications on the Morpholine (B109124) Ring and Benzene (B151609) Moiety
Beyond the reactions of the aldehyde group, the morpholine ring and the benzene moiety of this compound can also be chemically modified.
The nitrogen atom of the morpholine ring is a nucleophilic center and can undergo N-alkylation and N-acylation reactions.
N-Alkylation: This involves the reaction of the morpholine nitrogen with an alkylating agent, such as an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. For instance, N-alkylation of morpholine itself has been achieved with various alcohols over a CuO-NiO/γ-Al₂O₃ catalyst in the gas phase. This suggests that similar transformations could be applied to this compound, although specific experimental conditions would need to be optimized.
N-Acylation: The morpholine nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides. These reactions are generally performed in the presence of a base to scavenge the acid byproduct. While no specific examples for this compound are available, the acylation of other heterocyclic amines is a well-established transformation.
These modifications on the morpholine ring would lead to a new class of derivatives with potentially altered physical, chemical, and biological properties. The success of these reactions would be confirmed by spectroscopic methods, particularly by observing the changes in the NMR spectra corresponding to the protons and carbons of the morpholine ring and the newly introduced alkyl or acyl group.
Halogenation and Nitration of the Aromatic Ring
The introduction of halogen and nitro groups onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution. The directing effects of the existing substituents, the morpholino and aldehyde groups, are the primary determinants of the position of substitution.
The morpholino group, being an N-substituted amine, is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the aldehyde group is a deactivating group and a meta-director. In this compound, the morpholino group is at position 2 and the aldehyde at position 1. This leads to a conflict in directing effects. The strongly activating morpholino group at C2 would direct substitution to positions 4 and 6, while the deactivating aldehyde group at C1 would direct towards C3 and C5. Generally, the influence of a powerful activating group like an amine derivative predominates over a deactivating group. youtube.comunizin.org Therefore, halogenation and nitration are expected to occur primarily at the positions activated by the morpholino ring, namely the C4 (para) and C6 (ortho) positions.
Halogenation
The direct halogenation of this compound can be achieved using standard electrophilic halogenating agents. For instance, bromination can be carried out using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. A similar compound, 2-aminobenzaldehyde (B1207257), has been shown to undergo dibromination at the 3 and 5 positions when treated with hydrogen peroxide and hydrobromic acid. google.com Given the activating nature of the morpholino group, it is plausible that this compound would react readily.
The anticipated major products of monohalogenation would be 2-(3-methylmorpholino)-4-halobenzaldehyde and 2-(3-methylmorpholino)-6-halobenzaldehyde. The ratio of these products would depend on the specific reaction conditions and the steric hindrance posed by the 3-methylmorpholino group.
| Reactant | Halogenating Agent | Predicted Major Products | Position of Substitution |
|---|---|---|---|
| This compound | Br2, FeBr3 | 2-(3-Methylmorpholino)-4-bromobenzaldehyde | para to morpholino |
| Cl2, AlCl3 | 2-(3-Methylmorpholino)-4-chlorobenzaldehyde | para to morpholino |
Nitration
Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro (-NO₂) group onto the benzene ring. As with halogenation, the directing influence of the morpholino group is expected to be dominant, leading to the formation of nitro-substituted derivatives at the C4 and C6 positions. The synthesis of 2-amino-5-nitrobenzaldehyde (B1606718) from 2-aminobenzaldehyde through controlled nitration highlights the feasibility of such transformations on related structures.
The expected major products of the mononitration of this compound are 2-(3-methylmorpholino)-4-nitrobenzaldehyde and 2-(3-methylmorpholino)-6-nitrobenzaldehyde. The precise control of reaction conditions, such as temperature and the concentration of the nitrating mixture, would be crucial to favor monosubstitution and prevent the formation of dinitrated byproducts.
| Reactant | Nitrating Agent | Predicted Major Products | Position of Substitution |
|---|---|---|---|
| This compound | HNO3, H2SO4 | 2-(3-Methylmorpholino)-4-nitrobenzaldehyde | para to morpholino |
| 2-(3-Methylmorpholino)-6-nitrobenzaldehyde | ortho to morpholino |
Scaffold Diversification for Combinatorial Chemistry Research
The structure of this compound makes it an attractive scaffold for combinatorial chemistry. A scaffold in this context is a core molecular framework upon which a variety of substituents can be systematically added to generate a library of related compounds. The aldehyde functionality and the reactive positions on the aromatic ring provide key handles for diversification.
The goal of using scaffolds in combinatorial chemistry is to rapidly generate a large number of structurally diverse molecules for screening in drug discovery and materials science. libretexts.orgyoutube.com The aldehyde group of this compound can readily undergo a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions to form imines, alkenes, and other functional groups. Each of these reactions can be performed with a diverse set of building blocks, leading to a vast library of derivatives.
Furthermore, the halogenated and nitrated derivatives discussed in the previous section can serve as intermediates for further diversification. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated. A halogen atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.
The general strategy for scaffold diversification using this compound in combinatorial synthesis can be outlined as follows:
Functionalization of the Aldehyde: Reacting the aldehyde with a library of amines, ylides, or other nucleophiles.
Substitution on the Aromatic Ring: Performing electrophilic substitutions like halogenation and nitration.
Modification of the New Functional Groups: Further reacting the newly introduced groups (e.g., reducing a nitro group, cross-coupling a halogen).
This multi-pronged approach allows for the exponential growth of the number of unique compounds that can be synthesized from a single starting scaffold.
| Reaction Type | Functional Group Targeted | Reagents/Building Blocks | Resulting Functional Group/Structure |
|---|---|---|---|
| Reductive Amination | Aldehyde | Library of primary/secondary amines, reducing agent (e.g., NaBH(OAc)3) | Substituted amines |
| Wittig Reaction | Aldehyde | Library of phosphonium (B103445) ylides | Substituted alkenes |
| Suzuki Coupling | Halogenated aromatic ring | Library of boronic acids, Palladium catalyst | Biaryl compounds |
| Nitro Group Reduction | Nitrated aromatic ring | Reducing agent (e.g., SnCl2, H2/Pd) | Amino group |
| Amide Coupling | Amino group (from nitro reduction) | Library of carboxylic acids, coupling agent | Amides |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and, consequently, the geometry and reactivity of a molecule.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. This approach allows for the efficient optimization of the molecular geometry to find the lowest energy structure (the ground state).
For a molecule like 2-morpholinobenzaldehyde, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine key structural parameters. These parameters include bond lengths, bond angles, and dihedral angles that define the molecule's 3D shape. The results of such a calculation would provide a precise picture of the relative orientation of the benzaldehyde (B42025) and morpholine (B109124) rings.
Furthermore, DFT is used to calculate various electronic properties. The distribution of electron density can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom. This information reveals the electron-donating or electron-withdrawing effects of the substituents. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also readily calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. researchgate.net
Table 1: Representative DFT-Calculated Ground State Properties for 2-Morpholinobenzaldehyde This table presents illustrative data typical of a DFT/B3LYP/6-311++G(d,p) calculation. Specific values for 2-(3-methylmorpholino)benzaldehyde would require a dedicated computational study.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -688.XXXX |
| Dipole Moment (Debye) | 3.XX |
| HOMO Energy (eV) | -6.XX |
| LUMO Energy (eV) | -1.XX |
| HOMO-LUMO Gap (eV) | 5.XX |
| Mulliken Charge on Aldehyde Oxygen | -0.5X e |
| Mulliken Charge on Morpholine Nitrogen | -0.6X e |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, high-level ab initio methods can provide more accurate results for certain properties, serving as a benchmark for other methods. conicet.gov.ar
For a molecule like this compound, ab initio calculations, particularly MP2, could be used to refine the geometry and electronic properties obtained from DFT. These methods are especially useful for systems where electron correlation effects are critical. Comparing the results from DFT and ab initio calculations helps to validate the computational model and provides a deeper understanding of the molecule's electronic structure. youtube.com
Conformational Analysis and Energy Landscapes
The presence of single bonds in this compound allows for rotation of the morpholine and aldehyde groups relative to the benzene (B151609) ring, leading to various possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with these rotations.
This is typically achieved by systematically changing specific dihedral angles (e.g., the C-C-C-N and C-C-C=O angles) and calculating the energy at each step using a quantum mechanical method like DFT. The resulting data can be plotted to create a potential energy landscape, which shows the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. For ortho-substituted benzaldehydes, two primary planar conformers, often labeled O-cis and O-trans (referring to the orientation of the aldehyde's oxygen atom relative to the ortho-substituent), are typically considered. The relative energies of these conformers determine their population at a given temperature. The presence of the bulky methyl-morpholino group would significantly influence the preferred conformation due to steric hindrance. conicet.gov.ar
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental measurements to confirm the molecular structure and assign spectral features.
Theoretical vibrational spectra (Infrared and Raman) can be calculated from the results of a DFT frequency analysis. After optimizing the molecular geometry, a frequency calculation determines the normal modes of vibration. Each mode has a specific frequency and intensity, which correspond to the peaks in the experimental IR and Raman spectra. conicet.gov.arsolidstatetechnology.us
For this compound, these calculations would predict the characteristic vibrational frequencies for functional groups like the C=O stretch of the aldehyde, the C-N and C-O-C stretches of the morpholine ring, and the various C-H and C-C vibrations of the aromatic ring. By comparing the calculated spectrum with an experimental one, each observed band can be assigned to a specific molecular motion. Calculated frequencies are often systematically scaled by a small factor to better match experimental values, accounting for approximations in the theory and the absence of anharmonicity in the calculation. rsc.org
Table 2: Representative Predicted Vibrational Frequencies for 2-Morpholinobenzaldehyde This table presents illustrative data typical of a DFT/B3LYP/6-311++G(d,p) calculation. Specific values for this compound would require a dedicated computational study.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| Aldehyde C=O Stretch | ~1705 | Strong (IR) |
| Aromatic C=C Stretch | ~1600 | Medium |
| Morpholine C-N Stretch | ~1150 | Medium |
| Morpholine C-O-C Stretch | ~1115 | Strong (IR) |
| Aldehyde C-H Stretch | ~2850 | Medium |
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method used with DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecule. The calculation determines the magnetic shielding tensor for each nucleus in the optimized geometry. These shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.gov
Predicting the ¹H and ¹³C NMR spectra for this compound would be invaluable for confirming its synthesis and for structural elucidation. The calculations would provide expected chemical shifts for the aldehyde proton, the aromatic protons, and the distinct protons of the methyl-morpholine ring. Similarly, the chemical shifts for all carbon atoms, including the carbonyl carbon and the carbons of the two rings, would be predicted. Comparing these predicted shifts with experimental data helps to unambiguously assign the signals in the NMR spectrum.
Table 3: Representative Predicted NMR Chemical Shifts for 2-Morpholinobenzaldehyde This table presents illustrative data typical of a DFT/GIAO calculation. Specific values for this compound would require a dedicated computational study.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (CHO) | ~10.2 | ~192.0 |
| Aromatic C-H (ortho to CHO) | ~7.8 | - |
| Aromatic C-H (para to CHO) | ~7.6 | - |
| Morpholine N-CH₂ | ~3.0 | ~53.0 |
| Morpholine O-CH₂ | ~3.8 | ~67.0 |
In-Depth Theoretical and Computational Analysis of this compound Remains Elusive
A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies focused specifically on the compound this compound. Despite extensive searches for data pertaining to its electronic structure, spectral properties, and reaction mechanisms, no dedicated research articles or computational datasets for this particular molecule could be identified.
Therefore, it is not possible to provide a detailed analysis as requested on the following topics for this compound:
Electronic Absorption (UV-Vis) Spectra and Molecular Orbital Analysis (HOMO-LUMO)
Reaction Mechanism Elucidation through Computational Modeling , including Transition State Search, Intrinsic Reaction Coordinate (IRC) Analysis, and Free Energy Profiles.
While computational chemistry is a powerful tool for investigating molecular properties and reactivity, it appears that this compound has not yet been a specific target of such in-depth studies within the publicly accessible research domain. General computational methods for analyzing related benzaldehyde or morpholine derivatives exist, but the unique electronic and steric contributions of the 3-methylmorpholino substituent at the ortho position of the benzaldehyde ring would necessitate a dedicated computational study to generate accurate and reliable data.
The absence of this information in the scientific literature prevents the creation of an article that adheres to the specified, detailed outline. Further research in the field of computational chemistry would be required to generate the necessary data for a comprehensive analysis of this compound.
Catalytic Applications of 2 3 Methylmorpholino Benzaldehyde and Its Derivatives
Role as a Ligand in Metal-Catalyzed Reactions
The structure of 2-(3-Methylmorpholino)benzaldehyde, featuring nitrogen and oxygen atoms, makes it an excellent candidate for a ligand that can coordinate with transition metals. This interaction is fundamental to its role in metal-catalyzed reactions, where it can influence the catalyst's activity, selectivity, and stability.
The chiral morpholine (B109124) scaffold is a significant pharmacophore in medicinal chemistry and a valuable building block in organic synthesis. rsc.orgacs.org The presence of a methyl group at the C3 position in this compound introduces a stereocenter, making its derivatives attractive for the design of chiral ligands used in asymmetric catalysis. The goal of enantioselective catalysis is to produce a specific stereoisomer of a chiral product, a crucial process in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov
The development of catalytic enantioselective methods for constructing morpholines is an active area of research. rsc.org For instance, cinchona alkaloid-derived catalysts have been used for the asymmetric halocyclization of alkenols to produce chiral morpholines with excellent yields and enantioselectivities. rsc.org Another powerful method is the asymmetric hydrogenation of unsaturated morpholines. Using a rhodium complex with a large-bite-angle bisphosphine ligand, a variety of 2-substituted chiral morpholines have been synthesized with up to 99% enantiomeric excess (ee). nih.govrsc.org
Furthermore, tandem reactions involving hydroamination and asymmetric transfer hydrogenation have proven effective for synthesizing chiral 3-substituted morpholines with greater than 95% ee. acs.org In these cases, the morpholine derivative acts as the substrate, but the principles demonstrate the importance of the chiral morpholine framework in achieving high stereocontrol. Derivatives of this compound could be employed as ligands where the chiral center influences the spatial arrangement of the catalytic complex, thereby directing the stereochemical outcome of the reaction.
Table 1: Examples of Enantioselective Synthesis of Chiral Morpholine Derivatives
| Reaction Type | Catalyst/Ligand System | Substrate Type | Key Finding | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | SKP–Rh complex | 2-Substituted Dehydromorpholines | Quantitative yields and up to 99% enantiomeric excess (ee). | nih.govrsc.org |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti catalyst and RuCl[(S,S)-Ts-DPEN] | Ether-containing Aminoalkynes | Chiral 3-substituted morpholines obtained with >95% ee. | acs.org |
| Asymmetric Chlorocycloetherification | Cinchona alkaloid-derived phthalazine | Alkenols | Excellent yields and enantioselectivities for chlorinated 2,2-disubstituted morpholines. | rsc.org |
Transition metals form coordination compounds by acting as Lewis acids and accepting electron pairs from donor molecules or ions, known as ligands. openstax.org The structure of this compound contains multiple potential donor sites: the aldehyde oxygen atom, the tertiary amine nitrogen atom, and the ether oxygen atom within the morpholine ring. This allows it to function as a potentially bidentate or tridentate ligand, forming stable chelate rings with a central metal ion.
The coordination of such ligands to a metal center is critical for catalysis. For example, Schiff base ligands, which contain a C=N imine group and often other donor atoms like oxygen or nitrogen, are well-known for forming stable complexes with a wide range of transition metals. These complexes are used as catalysts in various reactions, including oxidation. mdpi.com Although this compound is not a Schiff base, its combination of aldehyde and amine functionalities allows it to participate in similar coordination chemistry.
Transition metal complexes with morpholine-containing ligands have been synthesized and characterized. For example, complexes of zinc, copper, cobalt, manganese, and nickel have been prepared with Schiff base ligands derived from hydrazides, demonstrating the versatility of these types of compounds in forming stable metal complexes. mdpi.com The coordination of this compound to a metal like palladium could be a key step in reactions such as Pd-catalyzed carboamination, which has been used to synthesize substituted morpholines. e3s-conferences.org The specific geometry and electronic properties of the resulting metal complex would dictate its catalytic activity. openstax.org
Organocatalytic Applications
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Morpholine and its derivatives are prominent in this field, acting as either amine catalysts or Brønsted bases.
Secondary amines, such as morpholine itself, are classic organocatalysts that operate via enamine or iminium ion intermediates. Tertiary amines, like the nitrogen in this compound, can also participate in catalysis, often as a base or nucleophilic catalyst. While many studies highlight the superior efficiency of pyrrolidine-based catalysts, morpholine-based organocatalysts represent a viable, if less reactive, class. frontiersin.org
The perceived lower reactivity of morpholine-enamines is attributed to the electron-withdrawing effect of the ring oxygen, which reduces the nucleophilicity of the enamine formed with an aldehyde or ketone. frontiersin.org However, recent research has developed highly efficient morpholine-based organocatalysts for reactions like the 1,4-addition (Michael reaction) between aldehydes and nitroolefins. frontiersin.org In such a scenario, a derivative of this compound lacking the aldehyde group could function as the amine catalyst. Conversely, the benzaldehyde (B42025) group itself could be a substrate in a reaction catalyzed by a different amine.
A Brønsted base is a substance that can accept a proton. mdpi.com Simple morpholine derivatives, particularly N-alkylmorpholines like 4-methylmorpholine (B44366) (NMM), are widely used as non-nucleophilic tertiary amine bases in a variety of organic transformations. wikipedia.orgnih.govnist.gov NMM is a common catalyst for the formation of polyurethanes. wikipedia.org Its role is to deprotonate a nucleophile or activate a substrate by abstracting a proton, thereby initiating the desired reaction. For example, in the synthesis of phenacyloxy benzaldehyde derivatives, a tertiary amine like triethylamine (B128534) is used as a catalyst to deprotonate a hydroxyl group, facilitating a nucleophilic substitution reaction. orientjchem.org Similarly, the nitrogen atom in this compound possesses basic character (pKa of the conjugate acid of NMM is 7.38) and could function as a Brønsted base catalyst, provided it does not interfere with other aspects of the reaction. wikipedia.org
Applications in Oxidation Reactions
Morpholine derivatives play several roles in oxidation reactions, either as part of the catalytic system or as the oxidant itself. The benzaldehyde group in the target molecule is also relevant, as benzaldehydes are key intermediates in the oxidation of benzyl (B1604629) alcohols and can be further oxidized themselves. nih.govresearchgate.net
A prominent application of a morpholine derivative in oxidation is the use of 4-methylmorpholine N-oxide (NMO) as a co-oxidant. wikipedia.orgsigmaaldrich.com NMO is a stable, commercially available oxidant used in various metal-catalyzed oxidation reactions, most famously in the Sharpless asymmetric dihydroxylation and the Ley-Griffith oxidation with tetrapropylammonium (B79313) perruthenate (TPAP). NMO regenerates the active high-valent metal-oxo species, allowing the metal to be used in catalytic amounts.
Furthermore, palladium-catalyzed oxidation reactions are a cornerstone of modern organic synthesis. For instance, the selective oxidation of benzylic alcohols to the corresponding benzaldehydes can be achieved with high efficiency using heterogeneous palladium catalysts. nih.gov In these systems, ligands are often crucial for catalyst performance. A molecule like this compound could potentially act as a ligand for the palladium catalyst in such an oxidation. Additionally, the benzaldehyde group itself can be a substrate for further oxidation to a carboxylic acid, or it can be synthesized via the selective oxidation of a corresponding benzyl alcohol. nih.govresearchgate.net
Table 2: Research Findings on Oxidation of Benzylic Alcohols to Benzaldehydes
| Catalyst/Oxidant System | Substrate | Solvent/Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Pd/AlO(OH) nanoparticles, O₂, KOH | Benzyl alcohol | Solvent-free, ultrasonic | High conversion yields to benzaldehyde derivatives within 3 hours. | nih.gov |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Benzyl alcohols | Dichloromethane | Selective formation of benzaldehydes in 89–99% yield within 30 minutes. | researchgate.net |
| 4-Methylmorpholine N-oxide (NMO) | Various | Used as a co-oxidant with metal catalysts (e.g., OsO₄, TPAP) | Regenerates the primary metal oxidant, enabling catalytic turnover. | sigmaaldrich.com |
No Catalytic Applications of this compound Found in Scientific Literature
Despite a comprehensive search of scientific databases and online resources, no documented catalytic applications for the chemical compound this compound or its derivatives were identified. The requested article on its use in selective alcohol oxidation, other substrate oxidations, and reductive transformations cannot be generated due to the absence of publicly available research on this topic.
Extensive searches were conducted to locate studies detailing the catalytic activity of this compound. These inquiries aimed to uncover information regarding its potential as a catalyst, particularly in the areas specified in the user's request: selective alcohol oxidation, oxidation of other substrates, and applications in reductive transformations. Furthermore, the searches sought to find data on catalyst design principles and structure-activity relationships involving this compound.
The search results did not yield any scientific papers, patents, or other scholarly articles that describe the use of this compound as a catalyst. While information exists on the synthesis and properties of various benzaldehyde and morpholine derivatives, there is no indication in the available literature that this specific compound has been explored for its catalytic potential.
It is possible that research into the catalytic applications of this compound exists in proprietary industrial research or in very recent, not-yet-indexed publications. However, based on the currently accessible information, the scientific community has not reported on the catalytic use of this compound. Therefore, the creation of a scientifically accurate article adhering to the requested outline is not feasible at this time.
Applications in Advanced Organic Synthesis and Scaffold Design
Building Block for Complex Polycyclic Systems
There is no specific information available in peer-reviewed literature demonstrating the use of 2-(3-Methylmorpholino)benzaldehyde as a direct building block for the synthesis of complex polycyclic systems. General methodologies exist for constructing polycyclic frameworks from various benzaldehyde (B42025) derivatives, but dedicated studies employing the this compound scaffold have not been reported.
Precursor for Heterocyclic Compound Synthesis
While benzaldehydes are common precursors in heterocyclic chemistry, no specific research could be located that documents the use of this compound for the synthesis of either nitrogen- or oxygen-containing heterocycles.
Nitrogen-Containing Heterocycles
No studies were found that specifically utilize this compound as a precursor for the synthesis of nitrogen-containing heterocycles. The reactivity of the aldehyde group is well-established in reactions that form such structures (e.g., Pictet-Spengler, Doebner-von Miller), but its application with this particular substituted benzaldehyde is not documented.
Oxygen-Containing Heterocycles
There is no available research detailing the role of this compound in the synthesis of oxygen-containing heterocycles.
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions frequently employ aldehydes as one of the key reactants. However, a thorough search of the scientific literature did not yield any specific examples of this compound being used in MCRs such as the Ugi, Passerini, or Biginelli reactions. Consequently, there are no research findings or data tables to present on its utility in this area.
Design of Conformationally Restricted Scaffolds in Chemical Biology Research
The concept of using substituted aromatic scaffolds to create conformationally restricted molecules is a key strategy in chemical biology. The structure of this compound, with its ortho-substituted morpholine (B109124) ring, could potentially serve as a basis for such designs. However, there is no published research that explores or confirms its application in the design or synthesis of conformationally restricted scaffolds for chemical biology research.
Framework for Supramolecular Chemistry
The structural elements of this compound, including its aromatic ring and heteroatoms, suggest potential for its use in constructing larger supramolecular assemblies through non-covalent interactions. Despite this theoretical potential, no studies have been published that investigate or utilize this compound as a framework in the field of supramolecular chemistry.
Advanced Analytical Methodologies for Research Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For 2-(3-Methylmorpholino)benzaldehyde, a suite of NMR experiments would be required to assign every proton and carbon signal unambiguously.
¹H, ¹³C, and 2D NMR Techniques for Structural Elucidation
The unequivocal assignment of the chemical structure of this compound would rely on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and methylmorpholine moieties.
Aldehyde Proton: A singlet is predicted to appear far downfield, typically in the range of δ 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. docbrown.info
Aromatic Protons: The four protons on the benzene (B151609) ring, being part of an ortho-substituted system, would present a complex multiplet pattern in the aromatic region (δ 7.0-7.9 ppm).
Morpholine (B109124) Protons: The presence of a chiral center at the C3 position of the morpholine ring renders the adjacent methylene (B1212753) protons (at C2 and C5) diastereotopic. This would result in distinct and complex multiplets for each of these protons. The proton at C3 would likely appear as a multiplet, coupled to the adjacent methyl group and C2 protons.
Methyl Protons: The methyl group attached to the morpholine ring would appear as a doublet in the aliphatic region (likely δ 1.0-1.3 ppm), coupled to the C3 proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all 12 carbon atoms in the molecule.
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the highly deshielded region of δ 190-195 ppm. rsc.org
Aromatic Carbons: Six distinct signals are anticipated for the benzene ring carbons, with their specific shifts influenced by the electron-donating morpholine substituent and the electron-withdrawing aldehyde group.
Morpholine Carbons: The five carbons of the 3-methylmorpholine (B1346471) ring would also show distinct signals. The carbon bearing the methyl group (C3) and the carbons adjacent to the nitrogen and oxygen atoms would have characteristic chemical shifts.
Methyl Carbon: The methyl carbon signal is expected in the upfield aliphatic region (δ 15-20 ppm). rsc.org
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would be crucial for establishing the connectivity between protons, for instance, tracing the spin systems within the morpholine ring and identifying which aromatic protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It would be instrumental in connecting the different fragments of the molecule, for example, by showing a correlation from the aldehyde proton to the C2 aromatic carbon, and from the morpholine C2/C6 protons to the aromatic C1 carbon, thus confirming the substitution pattern.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| CHO | ~9.9 (s, 1H) | ~192 |
| Aromatic-H | ~7.2-7.9 (m, 4H) | ~125-155 (6 signals) |
| Morpholine-H (C2, C5, C6) | ~2.5-4.0 (m, 7H) | ~45-75 (4 signals) |
| CH₃ | ~1.1 (d, 3H) | ~18 |
Dynamic NMR for Conformational Studies
The this compound molecule possesses conformational flexibility that can be investigated using dynamic NMR (DNMR) spectroscopy. Two main dynamic processes are of interest:
Morpholine Ring Inversion: The six-membered morpholine ring can undergo a chair-to-chair ring flip. At room temperature, this process might be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, it may be possible to slow this inversion to the point where separate signals for the axial and equatorial protons can be observed. DNMR analysis of the spectra at various temperatures would allow for the determination of the activation energy (ΔG‡) for the ring inversion process.
Rotation around the C(aryl)-N Bond: There may be restricted rotation (atropisomerism) around the single bond connecting the nitrogen atom of the morpholine ring to the benzaldehyde (B42025) ring, especially due to steric hindrance from the ortho-aldehyde group and the methyl group on the morpholine. Variable-temperature NMR experiments could reveal the coalescence of signals corresponding to different rotational conformers, from which the rotational energy barrier could be calculated.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a chemical formula of C₁₂H₁₅NO₂, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A match within a few parts per million (ppm) would provide strong evidence for the assigned elemental composition, confirming that the synthesized compound has the correct molecular formula.
Predicted HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass |
| C₁₂H₁₅NO₂ | [M+H]⁺ | 206.1176 |
| C₁₂H₁₅NO₂ | [M+Na]⁺ | 228.0995 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.
For this compound, key predicted fragmentation pathways would include:
Loss of the aldehyde group: A neutral loss of 29 Da (-CHO) from the parent ion.
Cleavage of the morpholine ring: The morpholine ring can fragment in characteristic ways, leading to specific neutral losses.
Benzylic cleavage: Fragmentation at the bond between the aromatic ring and the nitrogen atom.
Formation of a methylmorpholine ion: A fragment corresponding to the protonated 3-methylmorpholine moiety.
The analysis of these fragment ions provides an orthogonal confirmation of the structure deduced from NMR data.
Predicted Key Fragments in Tandem MS of this compound
| Precursor Ion [M+H]⁺ m/z | Predicted Fragment m/z | Proposed Identity/Neutral Loss |
| 206.12 | 177.10 | [M+H - CHO]⁺ |
| 206.12 | 118.06 | [C₈H₈O]⁺ (from cleavage of C-N bond) |
| 206.12 | 102.10 | [C₅H₁₂NO]⁺ (protonated 3-methylmorpholine) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands.
C=O Stretch: A very strong and sharp band around 1690-1710 cm⁻¹ is characteristic of the carbonyl stretching vibration of an aromatic aldehyde. researchgate.net
C-H Stretch: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and methyl groups would be observed just below 3000 cm⁻¹. researchgate.net
C-O-C Stretch: A strong band corresponding to the asymmetric C-O-C stretch of the morpholine ether linkage is expected around 1100-1120 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the tertiary amine would likely appear in the 1250-1020 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the C=O stretch is also Raman active, non-polar bonds often give stronger Raman signals.
Aromatic Ring Vibrations: The breathing modes of the benzene ring typically give rise to strong and sharp signals in the Raman spectrum, particularly in the 1600-1580 cm⁻¹ region.
Symmetric Stretches: Symmetric stretching vibrations, such as the symmetric C-O-C stretch, can be more prominent in the Raman spectrum compared to the IR spectrum.
The combination of IR and Raman spectra provides a detailed vibrational fingerprint of the molecule, confirming the presence of all key functional groups.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Medium |
| Aliphatic C-H Stretch | ~2980-2850 | ~2980-2850 | Medium-Strong |
| C=O Stretch (Aldehyde) | ~1700 | ~1700 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | ~1600, ~1580, ~1450 | ~1600, ~1580, ~1450 | Medium-Strong |
| C-O-C Asymmetric Stretch | ~1115 | Weak | Strong |
| Aromatic C-H Bending | ~850-750 | ~850-750 | Strong (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique employed to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which a compound absorbs light are characteristic of its electronic structure. For aromatic aldehydes like this compound, characteristic electronic transitions such as n→π* and π→π* are expected. The n→π* transition, which is typically of lower energy and intensity, involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. The higher energy and intensity π→π* transitions arise from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the benzene ring and the carbonyl group.
X-Ray Diffraction (XRD) for Solid-State Structure Determination
As of the latest literature search, specific crystallographic data, including unit-cell parameters, space group, and atomic coordinates for this compound, have not been reported. The successful application of this technique relies on the ability to grow single crystals of suitable size and quality. Should such crystals be obtained, XRD analysis would provide the most definitive structural characterization of the molecule.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for separating the components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative chromatographic technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed for purity assessment. In this mode, a non-polar stationary phase is used with a polar mobile phase.
While a specific HPLC method for this compound has not been published, general methods for the analysis of benzaldehyde and other carbonyl compounds can be adapted. For instance, a common approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by HPLC analysis with UV detection. epa.gov A typical reverse-phase method for a related compound, p-(2-(Dimethylamino)ethoxy)benzaldehyde, utilizes a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid. sielc.com The development of a robust HPLC method for this compound would require optimization of parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in organic synthesis to monitor the progress of reactions and to get a preliminary assessment of product purity. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent). The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase.
For monitoring the synthesis of this compound, TLC would be used to track the disappearance of the starting materials and the appearance of the product spot. The choice of eluent, a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), would be optimized to achieve a good separation between the starting materials, the product, and any byproducts. The spots on the TLC plate can be visualized under UV light, as the benzaldehyde moiety is UV-active, or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of a compound in a specific TLC system and can be used for preliminary identification.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-Methylmorpholino)benzaldehyde with high purity for research purposes?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 3-methylmorpholine and 2-fluorobenzaldehyde under basic conditions. Key steps include:
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of morpholine derivative to benzaldehyde precursor).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.
- Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Q. How can spectroscopic techniques (e.g., NMR, IR) be effectively utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify the aldehyde proton as a singlet near δ 10.1 ppm. The morpholine ring protons appear as multiplets between δ 3.4–3.8 ppm, and aromatic protons (ortho to the aldehyde) show deshielding near δ 7.8–8.0 ppm.
- ¹³C NMR : The aldehyde carbon resonates at ~190–195 ppm, while the morpholine carbons appear at 50–70 ppm.
- IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and morpholine C-O-C asymmetric stretching at ~1120 cm⁻¹.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion verification .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are recommended for predicting the electronic properties and reactivity of this compound in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) and basis sets like 6-31G(d,p) are effective for:
- Calculating frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.
- Modeling charge distribution to identify nucleophilic/electrophilic sites for reaction mechanism studies.
- Simulating vibrational spectra to correlate with experimental IR data.
For improved accuracy, include solvent effects (PCM model) and exact-exchange corrections, as demonstrated in thermochemical studies .
Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a precursor in Schiff base synthesis?
- Methodological Answer : Discrepancies often arise from:
- Reaction Conditions : Optimize pH (6–8 for amine-aldehyde condensation) and solvent polarity (e.g., ethanol vs. acetonitrile).
- Catalyst Use : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance imine formation kinetics.
- Byproduct Analysis : Employ GC-MS or LC-MS to detect side products (e.g., aldol adducts or oxidation derivatives).
- Kinetic Studies : Use in-situ FTIR or NMR to monitor reaction progress and identify rate-limiting steps.
Comparative studies with structurally similar aldehydes (e.g., 2-fluorobenzaldehyde) can isolate steric/electronic effects .
Q. What strategies are effective for crystallographic characterization of this compound derivatives?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures or diffusion methods in ethanol/water.
- Data Collection : Employ synchrotron radiation for small crystals (<0.1 mm) to improve resolution.
- Refinement : Use SHELX software (SHELXL-2018) for structure solution, incorporating restraints for disordered morpholine rings. Validate with R-factor convergence (<5%) and residual electron density analysis .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in the reported catalytic activity of metal complexes derived from this compound?
- Methodological Answer :
- Systematic Variation : Test ligand-to-metal ratios (1:1 vs. 1:2) and oxidation states (e.g., Cu(I) vs. Cu(II)).
- Spectroscopic Validation : Use XPS to confirm metal oxidation states and EPR for paramagnetic species.
- Computational Modeling : Compare DFT-predicted coordination geometries (e.g., square planar vs. tetrahedral) with crystallographic data.
- Reproducibility Checks : Standardize solvent purity and oxygen-free conditions to prevent ligand oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
